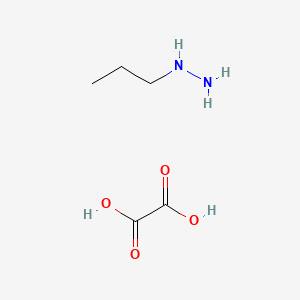

Propylhydrazine oxalate

Description

Contextualization within Hydrazine (B178648) and Oxalate (B1200264) Chemistry

Propylhydrazine (B1293729) oxalate is a salt formed from an organic base, propylhydrazine, and a dicarboxylic acid, oxalic acid. mdpi.comlookchem.com Hydrazine (N₂H₄) and its derivatives are characterized by the presence of a nitrogen-nitrogen single bond and are known for their reactivity as nucleophiles and reducing agents. The addition of an n-propyl group (CH₃CH₂CH₂-) to the hydrazine core to form propylhydrazine introduces specific steric and electronic effects that influence its reactivity.

Oxalic acid (HOOC-COOH) is the simplest dicarboxylic acid. It readily forms crystalline salts with bases, and in the case of propylhydrazine, it serves to create a stable, solid form of the otherwise liquid and more volatile propylhydrazine. lookchem.com The oxalate salt is often the preferred form for handling and storage in a laboratory setting. The chemistry of propylhydrazine oxalate is therefore intrinsically linked to the fundamental reactions of both hydrazines, such as condensation with carbonyl compounds, and oxalates.

Historical Perspectives on this compound Synthesis and Initial Characterization

The synthesis and initial characterization of several alkylhydrazine oxalates, including n-propylhydrazine oxalate, were detailed in research conducted at the University of Aston in Birmingham between 1967 and 1970. aston.ac.uk This work focused on the synthesis and mass spectra of various hydrazine derivatives.

Initial characterization of the compound was performed using techniques standard for the era, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. aston.ac.uk The mass spectrum of n-propylhydrazine oxalate was recorded as part of this comprehensive study on monoalkylhydrazines. aston.ac.uk More recent data from various chemical suppliers list a melting point for this compound in the range of 172–174 °C. citchem.com Spectroscopic data, including ¹H NMR, ¹³C NMR, and FTIR, are also available in public databases. tandfonline.com

Current Research Landscape and Emerging Trends for this compound

In contemporary research, this compound is primarily utilized as a precursor in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds. These heterocycles are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules.

A notable trend is the use of n-propylhydrazine oxalate in the synthesis of substituted pyrazoles and related fused heterocyclic systems. Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The synthesis often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. For instance, n-propylhydrazine oxalate has been employed as the hydrazine source in the synthesis of pyrazolo[3,4-b]pyridine derivatives, which are investigated as potential therapeutic agents. lookchem.com

The general reactivity of the propylhydrazine moiety, made conveniently available from its oxalate salt, allows for its incorporation into various molecular scaffolds. Research has shown its use in the preparation of intermediates for potential diacylglycerol acyltransferase (DGAT) inhibitors and acetyl-CoA carboxylase (ACC) inhibitors, highlighting its utility in the discovery of new drug candidates. The propyl group itself can be a key feature for modulating the pharmacological properties of the final molecule. The ongoing development of synthetic methodologies for creating complex heterocyclic structures will likely continue to provide applications for stable and reliable hydrazine precursors like this compound. mdpi.comchim.itnih.gov

Chemical Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₅H₁₂N₂O₄ | scbt.com |

| Molecular Weight | 164.16 g/mol | scbt.com |

| CAS Number | 6340-91-6, 56884-75-4 | lookchem.comscbt.com |

| Appearance | Pale yellow crystalline powder | citchem.com |

| Melting Point | 172 - 174 °C | citchem.com |

| IUPAC Name | oxalic acid;propylhydrazine | nih.gov |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Propylhydrazine |

| Oxalic acid |

| Hydrazine |

| Pyrazole (B372694) |

Propriétés

IUPAC Name |

oxalic acid;propylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2.C2H2O4/c1-2-3-5-4;3-1(4)2(5)6/h5H,2-4H2,1H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATXLENZWWDUZLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNN.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90212817 | |

| Record name | Hydrazine, propyl-, ethanedioate (1:1) (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56884-75-4, 6340-91-6 | |

| Record name | Hydrazine, propyl-, ethanedioate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56884-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, propyl-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6340-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, propyl-, oxalate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006340916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylhydrazine oxalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, propyl-, ethanedioate (1:1) (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of Propylhydrazine Oxalate

Established Synthetic Routes for Propylhydrazine (B1293729) Oxalate (B1200264) Formation

The primary and most established method for the synthesis of propylhydrazine oxalate involves the direct acid-base reaction between propylhydrazine and oxalic acid. lookchem.comnih.gov This reaction leads to the formation of a salt, this compound, which can be isolated as a solid. This salt is frequently utilized in subsequent synthetic steps for the creation of more complex molecules, particularly heterocyclic compounds. amazonaws.comnih.govmdpi.comnih.gov

In a typical laboratory-scale synthesis, propylhydrazine is reacted with oxalic acid, often in a 1:1 molar ratio, in a suitable solvent. The resulting salt precipitates from the solution and can be collected by filtration.

The formation of this compound is a classic acid-base neutralization reaction. Propylhydrazine (CH₃CH₂CH₂NHNH₂) possesses two basic nitrogen atoms, making it a mono- or di-acidic base. Oxalic acid ((COOH)₂) is a dicarboxylic acid, capable of donating two protons.

The reaction mechanism involves the transfer of a proton (H⁺) from one of the carboxylic acid groups of oxalic acid to one of the nitrogen atoms of propylhydrazine. The more basic terminal amino group (-NH₂) of propylhydrazine is the likely site of protonation. This proton transfer results in the formation of the propylhydrazinium cation and the hydrogen oxalate anion, which then associate ionically to form the salt.

Given that oxalic acid is a dicarboxylic acid and propylhydrazine has two basic centers, the stoichiometry of the reaction can influence the final product. However, the 1:1 oxalate salt is commonly prepared and used. lookchem.com The reaction can be represented as:

CH₃CH₂CH₂NHNH₂ + (COOH)₂ → [CH₃CH₂CH₂NHNH₃]⁺[HOOCCOO]⁻

In the solid state, these ions are held together by electrostatic forces and hydrogen bonding.

While specific studies focused solely on the optimization of this compound synthesis are not extensively documented in publicly available literature, insights into effective reaction conditions can be gleaned from procedures where it is used as a reagent. The choice of solvent, temperature, and the presence of other reagents can be critical.

Ethanol is a commonly employed solvent for reactions involving this compound. amazonaws.comnih.govmdpi.comnih.govresearchgate.net Its polarity allows for the dissolution of the reactants, while often facilitating the precipitation of the product or subsequent reaction products. The use of a base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (TEA), is frequent in reactions where the propylhydrazinium cation needs to be deprotonated in situ to release the free propylhydrazine for reaction with another substrate. amazonaws.commdpi.comresearchgate.net

Reaction temperatures vary from room temperature to reflux, depending on the specific transformation. For instance, the formation of certain pyrazole (B372694) derivatives using this compound is carried out at room temperature overnight, while other syntheses require heating under reflux for several hours. amazonaws.commdpi.comresearchgate.net

The following table summarizes reaction conditions from syntheses where this compound is a key reactant, providing an indication of the conditions under which it is stable and reactive.

| Product | Reactants | Solvent | Base | Temperature | Time | Reference |

| Pyrazole derivative | 1,3-diketone, this compound | Ethanol | K₂CO₃ | Room Temp. | o.n. | mdpi.comresearchgate.net |

| Tetrahydroindazole (B12648868) derivative | Diethyloxalate derivative, Propylhydrazine | Ethanol | K₂CO₃ | Room Temp. | 3 h | nih.govnih.gov |

| Pyrazolo[3,4-b]pyridine derivative | Ester precursor, this compound | Ethanol | TEA | Reflux | 22 h | amazonaws.com |

o.n. = overnight; TEA = Triethylamine

For the direct synthesis of the salt itself, optimization would likely involve exploring different solvents to maximize yield and purity of the precipitated salt, controlling the stoichiometry to ensure the formation of the desired 1:1 salt, and adjusting the temperature to facilitate precipitation without promoting decomposition.

Novel Approaches in this compound Synthesis

Currently, there is a lack of published literature detailing novel synthetic methodologies specifically for this compound. The conventional acid-base reaction remains the standard approach. However, advancements in synthetic chemistry suggest potential avenues for innovation. For instance, mechanochemical methods, which involve synthesis in the solid state with minimal or no solvent, could offer a more environmentally friendly and efficient alternative. Such methods have been successfully applied to the synthesis of other organic salts and coordination compounds.

Another potential area for exploration is the use of flow chemistry. A continuous flow process could offer better control over reaction parameters such as temperature and mixing, potentially leading to higher yields and purity of the final product.

Reactivity and Derivatization Studies of Propylhydrazine Oxalate

Chemical Transformations Involving the Propylhydrazine (B1293729) Moiety

The synthetic utility of propylhydrazine oxalate (B1200264) is predominantly derived from the reactions of the propylhydrazine component. The lone pairs of electrons on the nitrogen atoms make it a potent nucleophile, readily participating in reactions with electrophilic centers.

Condensation Reactions of Propylhydrazine Oxalate

One of the most well-documented applications of this compound is its use in condensation reactions with carbonyl compounds, which are fundamental in the construction of various heterocyclic systems. These reactions typically proceed via the formation of a hydrazone intermediate, which can then undergo subsequent intramolecular reactions, often cyclization, to yield stable heterocyclic rings.

A significant body of research, primarily found in patent literature, demonstrates the use of this compound in the synthesis of pyrazole (B372694) derivatives. Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are of interest in medicinal chemistry. The general scheme involves the reaction of this compound with a 1,3-dicarbonyl compound or its synthetic equivalent. For instance, the reaction with (1-ethoxy-ethylidene)malononitrile in the presence of a base like sodium methoxide (B1231860) leads to the formation of a substituted pyrazole. googleapis.com Similarly, it is used in the synthesis of pyrazolo[3,4-b]pyridine derivatives by reacting with appropriate ester precursors in the presence of triethylamine (B128534). d-nb.info

The reaction conditions for these condensations can vary. For example, the synthesis of pyrazolo[3,4-c]quinolines involves heating this compound with an appropriate precursor in a mixture of acetic acid and ethanol. google.comgoogleapis.com In another example, the preparation of pyrazolospiroketone derivatives for use as acetyl-CoA carboxylase inhibitors involves the reaction of this compound with pyruvaldehyde in aqueous acetic acid. google.com

The following table summarizes representative condensation reactions involving this compound found in the literature.

| Carbonyl Substrate | Reagents and Conditions | Product Type | Reference |

| (1-Ethoxy-ethylidene)malononitrile | Sodium methoxide, methanol, reflux | Substituted pyrazole | googleapis.com |

| Ethyl 2-cyano-3-ethoxyacrylate derivative | Triethylamine, ethanol, reflux | Pyrazolo[3,4-b]pyridine | d-nb.info |

| Acetyl chloride and other precursors | Acetic acid, ethanol, reflux | Pyrazolo[3,4-c]quinoline | google.comgoogleapis.com |

| Pyruvaldehyde | Acetic acid, water, room temperature to reflux | 1-(4-hydroxy-1-propyl-1H-pyrazol-3-yl)ethanone intermediate | google.com |

| Substituted benzonitrile (B105546) and other precursors | Not specified in detail | Pyrazole oxadiazole derivative | google.com |

Nucleophilic Addition Reactions with this compound

Catalytic Processes Involving this compound

The role of this compound as a catalyst in organic synthesis is not a prominent feature in the existing scientific literature. Generally, hydrazine (B178648) derivatives are more commonly employed as reagents, particularly as reducing agents in catalytic transfer hydrogenation processes, where they act as a source of hydrogen in the presence of a metal catalyst. d-nb.inforesearcher.lifescirp.orgresearchgate.net These processes are used for the reduction of various functional groups, including nitro compounds, alkenes, and alkynes. d-nb.inforesearcher.life However, in these contexts, the hydrazine derivative is a stoichiometric reductant, and the catalysis is performed by a separate species (e.g., a transition metal complex). There is no substantial evidence to suggest that this compound itself functions as a catalyst in organic transformations.

Reactions Involving the Oxalate Moiety in Organic Synthesis

The oxalate portion of this compound is the conjugate base of oxalic acid and functions as a counter-ion. In the context of the reactions of the propylhydrazine moiety, the oxalate is typically a spectator ion. Its primary role is to form a stable, crystalline salt of the volatile and reactive propylhydrazine, which facilitates its storage and handling.

In separate areas of organic synthesis, oxalate esters and salts can participate in various reactions, such as radical decarboxylation, particularly in photoredox catalysis. However, there is no specific research that details the direct participation of the oxalate counter-ion of this compound in synthetic transformations. Studies on aqueous oxalate have explored the effects of counterions on its structure and behavior, but this is distinct from its reactivity in the context of the this compound salt in organic synthesis. bohrium.com The thermal decomposition of related hydrazine salts has been studied, but specific reactive pathways for the oxalate moiety of this compound under synthetic conditions are not well-documented. scribd.com

Synthesis and Characterization of this compound Derivatives

The primary route to derivatives of this compound is through the chemical transformations of the propylhydrazine moiety, as discussed in section 3.1.1. The most common derivatives are N-propyl substituted heterocyclic compounds, such as pyrazoles and their fused ring system analogues.

The synthesis of these derivatives is achieved by reacting this compound with suitable electrophilic partners. For example, a patent describes the preparation of a pyrazole oxadiazole derivative where this compound is a key starting material. google.com Another patent details the synthesis of a substituted 4-(indazol-3-yl)phenol derivative using this compound. organic-chemistry.org

Characterization of these derivatives typically involves standard spectroscopic techniques. While comprehensive, tabulated data is scarce in publicly accessible literature, some patent documents provide spectroscopic data for the synthesized compounds. For instance, 1H NMR data is often reported to confirm the structure of the resulting N-propyl-substituted heterocycles.

Below is a table with examples of synthesized derivatives and the reported characterization data.

| Derivative Structure | Synthetic Method | Characterization Data | Reference |

| 5-Amino-1-propyl-1H-pyrazole-4-carbonitrile | Reaction with (1-ethoxy-ethylidene)malononitrile | Not detailed in the abstract | googleapis.com |

| 1-Propyl-pyrazolo[3,4-c]quinoline | Condensation with a quinoline (B57606) precursor | Not detailed in the abstract | google.comgoogleapis.com |

| 2'-propyl-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one | Reaction with pyruvaldehyde and subsequent steps | Not detailed in the abstract | google.com |

| 4-(4-Hydroxy-1-propyl-1H-indazol-3-yl)phenol | Reaction with a fluorobenzoyl precursor | 1H NMR (DMSO-d6): δ 0.846 (t, 3H, J=7.32 Hz), 1.83 (q, 2H, J=7.07 Hz), 4.24 (t, 2H, J=6.83 Hz), 6.36 (s, 1H), 6.41 (dd, 1H), 6.74 (dd, 1H), 6.85 (s, 1H), 7.02 (d, 1H), 7.09 (t, 1H), 7.33 (d, 2H), 7.64 (d, 2H), 9.77 (s, 1H), 12.8 (s, 1H). | organic-chemistry.org |

| 5-(4-(5-(1-propyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)phenyl)-1,3,4-oxadiazol-2-amine | Multi-step synthesis involving this compound | 1H NMR: (CDCl3, 400 MHz) δ 8.26 (1H, s), 7.71-7.65 (1H, m), 7.57-7.51 (3H, m), 7.48-7.42 (2H, m), 7.20-7.10 (2H, m), 4.02 (2H, t, J=7.2 Hz), 1.95-1.85 (2H, m), 0.95 (3H, t, J=7.4 Hz). | google.com |

Advanced Analytical Techniques for Propylhydrazine Oxalate Characterization and Quantification

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopy is a cornerstone in the chemical analysis of propylhydrazine (B1293729) oxalate (B1200264), providing fundamental information about its molecular structure, functional groups, and the integrity of both its cationic and anionic components.

Infrared (IR) Spectroscopy Applications in Propylhydrazine Oxalate Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. For this compound, the IR spectrum is a composite, displaying characteristic absorption bands from both the propylhydrazine and oxalate ions. Analysis of the spectrum can confirm the presence of key structural features.

The N-H stretching vibrations of the hydrazine (B178648) group typically appear as medium to weak bands in the 3350-3250 cm⁻¹ region. The aliphatic C-H stretching from the propyl group is observed between 3000 and 2850 cm⁻¹. A significant feature of the oxalate salt is the presence of strong, broad absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate (COO⁻) groups, which typically appear around 1610-1550 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The presence of these distinct bands provides strong evidence for the formation of the oxalate salt.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydrazine (N-H) | Stretching | 3350 - 3250 | Medium - Weak |

| Hydrazine (N-H) | Bending (Scissoring) | 1650 - 1580 | Medium |

| Propyl Group (C-H) | Stretching | 3000 - 2850 | Medium - Strong |

| Propyl Group (CH₂, CH₃) | Bending | 1470 - 1450 | Medium |

| Oxalate (C=O) | Asymmetric Stretching | 1610 - 1550 | Strong |

Note: The exact positions of the peaks can be influenced by hydrogen bonding and the crystalline structure of the salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are employed to confirm the structure of the propylhydrazine cation. Samples are typically dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O), which allows for the observation of exchangeable protons (N-H).

In the ¹H NMR spectrum, the propyl group gives rise to three distinct signals: a triplet for the terminal methyl (-CH₃) protons, a sextet for the adjacent methylene (-CH₂-) protons, and another triplet for the methylene group attached to the nitrogen (-CH₂-N). The chemical shifts of these protons are influenced by the electronegativity of the adjacent nitrogen atoms. The N-H protons of the hydrazine moiety are often broad and may exchange with the solvent, sometimes making them difficult to observe.

The ¹³C NMR spectrum provides complementary information, showing three signals for the three distinct carbon atoms of the propyl group. The carbon atom of the oxalate anion would be expected to produce a single signal at a downfield chemical shift (typically >160 ppm) due to the deshielding effect of the electronegative oxygen atoms. soton.ac.uk

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for the Propylhydrazine Cation

| Atom | Environment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C1 | -C H₃ | ~0.9 (triplet) | ~11 |

| C2 | -C H₂-CH₃ | ~1.6 (sextet) | ~21 |

| C3 | -C H₂-NHNH₂ | ~2.8 (triplet) | ~55 |

Note: Chemical shifts are approximate and can vary based on solvent and pH.

Mass Spectrometry (MS) Techniques in this compound Research

Mass spectrometry (MS) is used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. For a salt like this compound, techniques such as Electrospray Ionization (ESI) are typically used.

In positive-ion mode ESI-MS, the propylhydrazine cation ([C₃H₁₀N₂ + H]⁺) would be detected at an m/z corresponding to its molecular weight plus a proton (75.09). The analysis would likely not detect the intact salt, as it dissociates during the ionization process.

Tandem mass spectrometry (MS/MS) can be used to further investigate the structure of the propylhydrazine cation. The parent ion (m/z 75.09) is isolated and fragmented through collision-induced dissociation (CID). The fragmentation pattern provides a structural fingerprint. Common fragmentation pathways for alkylhydrazines involve the cleavage of C-C and C-N bonds. The fragmentation of the oxalate anion can be studied in negative-ion mode, where collision-induced dissociation typically results in the loss of carbon dioxide (CO₂). nih.govresearchgate.net

Table 3: Expected Key Ions in Mass Spectrometric Analysis of this compound

| Ionization Mode | Parent/Fragment Ion | Formula | Expected m/z | Origin |

|---|---|---|---|---|

| ESI Positive | Propylhydrazine (Protonated) | [C₃H₁₁N₂]⁺ | 75.09 | [M+H]⁺ of propylhydrazine |

| ESI Positive | Fragment | [C₂H₅]⁺ | 29.04 | Loss of CH₃N₂H₂ from parent ion |

| ESI Positive | Fragment | [C₃H₇]⁺ | 43.06 | Loss of N₂H₄ from parent ion |

| ESI Negative | Oxalate Anion | [C₂O₄]²⁻ | 44.00 (as m/z) | Oxalate dianion |

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture and for its precise quantification. The choice of method depends on the volatility of the analyte and the required sensitivity.

High-Performance Liquid Chromatography (HPLC) Methodologies for this compound

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds. researchgate.net Given the ionic and polar nature of this compound, several HPLC approaches can be considered.

One approach is ion-exchange chromatography , which separates ions based on their affinity for a charged stationary phase. A cation-exchange column could be used to retain the positively charged propylhydrazine cation, while an anion-exchange column could be used for the oxalate anion. mdpi.com Another strategy is hydrophilic interaction liquid chromatography (HILIC) , which is well-suited for retaining and separating highly polar compounds like propylhydrazine. helixchrom.com

For quantification, UV detection can be employed, although propylhydrazine has a weak chromophore. Derivatization with a UV-active agent can enhance sensitivity. More specific and sensitive detection can be achieved by coupling the HPLC system to a mass spectrometer (LC-MS). studylib.net

Table 4: Example HPLC-MS Method for Propylhydrazine Quantification

| Parameter | Condition |

|---|---|

| Column | HILIC (e.g., Silica, Amide phase), 100 x 2.1 mm, 3.5 µm |

| Mobile Phase A | 10 mM Ammonium (B1175870) Formate in Water, pH 3.5 |

| Mobile Phase B | Acetonitrile |

| Gradient | 95% B to 50% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 30 °C |

| Detector | Mass Spectrometer (ESI, Positive Ion Mode) |

| Monitored Ions (SIM) | m/z 75.09 |

Gas Chromatography (GC) Approaches for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Direct analysis of propylhydrazine by GC is challenging due to its polarity and potential for thermal degradation. researchgate.net Therefore, a derivatization step is typically required to convert it into a more volatile and thermally stable derivative.

A common derivatization strategy for hydrazines involves reaction with a ketone, such as acetone, to form a stable hydrazone (acetone propylhydrazone). researchgate.netacs.orgnih.gov This derivative is significantly more volatile and exhibits better chromatographic behavior. The resulting derivative can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification. The oxalate portion of the salt is non-volatile and would not be analyzed by this method; GC analysis would focus solely on the propylhydrazine component after derivatization.

Table 5: GC-MS Method for Propylhydrazine Analysis via Acetone Derivatization

| Step | Parameter | Description |

|---|---|---|

| Derivatization | Reagent | Acetone |

| Reaction | Propylhydrazine reacts with acetone to form acetone propylhydrazone. | |

| GC Analysis | Column | Mid-polarity capillary column (e.g., 5% Phenyl-Methylpolysiloxane) |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | |

| Carrier Gas | Helium | |

| Inlet Temperature | 250 °C | |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min | |

| MS Detection | Ionization | Electron Ionization (EI, 70 eV) |

This approach provides excellent sensitivity and selectivity, making it suitable for trace-level analysis of propylhydrazine in complex samples. nih.gov

X-ray Diffraction (XRD) Analysis for Crystalline Structure Determination

A study on dihydrazinium oxalate revealed its molecular salt structure, which consists of two hydrazinium cations (N₂H₅⁺) and one oxalate anion (C₂O₄²⁻) researchgate.netscielo.org.za. The oxalate anion was found to be perfectly planar, with a crystallographic center of symmetry in the middle of the C-C bond researchgate.netscielo.org.za. The C-O bond distances were nearly equal, indicating resonance within the oxalate ion researchgate.netscielo.org.za. The crystal packing in dihydrazinium oxalate is stabilized by an extensive network of intermolecular N-H···O and N-H···N hydrogen bonds researchgate.netscielo.org.za.

Hypothetical Crystallographic Data for this compound

| Parameter | Expected Data for this compound | Comparative Data for Dihydrazinium Oxalate scielo.org.za |

| Crystal System | To be determined | Monoclinic |

| Space Group | To be determined | P2₁/c |

| a (Å) | To be determined | 3.635(2) |

| b (Å) | To be determined | 10.058(4) |

| c (Å) | To be determined | 7.336(3) |

| β (°) | To be determined | 100.28(4) |

| Volume (ų) | To be determined | 264.2(2) |

| Z | To be determined | 2 |

This table presents hypothetical parameters for this compound to illustrate the data obtained from an XRD analysis, with comparative data from a known related structure.

Electrochemical Methods for Oxalate Component Detection and Quantification

Electrochemical methods offer sensitive and selective means for the detection and quantification of the oxalate component in this compound. These techniques are based on the electrochemical oxidation of the oxalate ion at an electrode surface, which generates a measurable electrical signal (current or potential) that is proportional to the oxalate concentration researchgate.net.

Various electrochemical techniques can be employed, including cyclic voltammetry (CV), linear sweep voltammetry (LSV), and amperometry. For instance, the electrochemical oxidation of oxalic acid has been studied at different types of electrodes, demonstrating a linear relationship between the current and the oxalic acid concentration over a specific range mdpi.com.

Amperometric biosensors represent a particularly advanced approach for oxalate determination. These biosensors often utilize the enzyme oxalate oxidase, which catalyzes the oxidation of oxalate to produce hydrogen peroxide. The hydrogen peroxide is then electrochemically detected, providing an indirect measure of the oxalate concentration mdpi.comresearchgate.net. This method offers high selectivity and sensitivity, making it suitable for complex matrices.

Comparison of Electrochemical Methods for Oxalate Quantification

| Method | Principle | Potential Advantages | Potential Challenges |

| Cyclic Voltammetry | Measures the current that develops in an electrochemical cell under conditions where the voltage is varied linearly with time. | Provides information on the redox processes and reaction mechanisms. | May have lower sensitivity compared to other techniques for quantification. |

| Linear Sweep Voltammetry | Similar to cyclic voltammetry, but the voltage is scanned in one direction. | Good for quantitative analysis with well-defined peaks. | Susceptible to interference from other electroactive species. |

| Amperometry | Measures the current resulting from an electrochemical reaction at a constant applied potential. | High sensitivity and rapid response times. | The choice of applied potential is crucial to avoid interference. |

| Amperometric Biosensor | Utilizes an enzyme (e.g., oxalate oxidase) to selectively react with oxalate, and the product of this reaction is detected electrochemically. | High selectivity and sensitivity, suitable for complex samples. mdpi.comresearchgate.net | The stability of the immobilized enzyme can be a limiting factor. |

Thermogravimetric Analysis (TGA) in Compound Stability Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is a valuable tool for assessing the thermal stability of this compound and understanding its decomposition pathway.

For this compound, a TGA thermogram would be expected to show a distinct decomposition profile. The initial mass loss could correspond to the loss of any residual solvent or moisture. At higher temperatures, the compound would undergo decomposition, likely involving the breakdown of both the propylhydrazine and oxalate components. The decomposition products could include volatile gases such as nitrogen, carbon dioxide, and water, as well as a carbonaceous residue. The temperature at which significant mass loss occurs provides a measure of the compound's thermal stability.

Expected Thermal Decomposition Stages of this compound

| Temperature Range (°C) | Expected Event | Gaseous Products |

| < 150 | Desolvation/Dehydration (if hydrated) | H₂O, residual solvent |

| 150 - 300 | Decomposition of the propylhydrazine moiety | N₂, H₂O, hydrocarbons |

| 300 - 500 | Decomposition of the oxalate moiety | CO, CO₂ |

| > 500 | Further decomposition of residue | - |

This table is a hypothetical representation of the expected thermal decomposition of this compound based on the known behavior of related compounds.

Applications of Propylhydrazine Oxalate in Chemical Synthesis and Materials Science Research

Propylhydrazine (B1293729) Oxalate (B1200264) as a Key Intermediate in Complex Molecule Synthesis

The propylhydrazine component of the salt is a valuable precursor for introducing a propylhydrazinyl group into molecular scaffolds. This functionality is pivotal in constructing heterocyclic systems and other complex organic molecules, some of which exhibit significant biological activity or desirable material properties.

Precursor Role in Pharmaceutical Research and Drug Discovery

Propylhydrazine oxalate is a key building block in the synthesis of various heterocyclic compounds, particularly pyrazole (B372694) derivatives, which are prominent scaffolds in medicinal chemistry. The propylhydrazine moiety readily undergoes cyclocondensation reactions with 1,3-dicarbonyl compounds or their equivalents to form N-propylated pyrazoles. These structures are often associated with a wide range of biological activities. nih.govajol.infokombyonyx.com

A notable example of the application of propylhydrazine in pharmaceutical research is in the synthesis of NUCC-390, an agonist of the CXCR4 receptor. mtct.ac.in The synthesis of this complex molecule involves the condensation of a 1,3-diketone intermediate with propylhydrazine, which forms the central pyrazole ring of the final compound. mtct.ac.in The CXCR4 receptor is implicated in various physiological and pathological processes, and agonists like NUCC-390 are investigated for their potential in promoting the regeneration of nerve terminals. mtct.ac.in

In another instance, propylhydrazine is utilized in the creation of tetrahydroindazole-based ligands for the Sigma-1 receptor. xiahepublishing.com The synthetic route involves the cyclization of a diketoester with propylhydrazine to generate the core tetrahydroindazole (B12648868) structure. xiahepublishing.com The resulting compounds are then further modified to explore their potential as selective and potent ligands for this receptor, which is a target for various neurological and psychiatric disorders. xiahepublishing.com

| Compound Class | Synthetic Role of Propylhydrazine | Therapeutic Target/Application |

| Pyrazole Derivatives | Formation of the N-propylated pyrazole ring | Ant-inflammatory, analgesic, antidepressant |

| NUCC-390 | Formation of the central pyrazole core | CXCR4 receptor agonist, nerve regeneration |

| Tetrahydroindazole Derivatives | Formation of the core tetrahydroindazole structure | Sigma-1 receptor ligands, neurological disorders |

Building Block for Agrochemicals in Chemical Research

The pyrazole nucleus, readily accessible through the use of propylhydrazine, is also a critical component in many modern agrochemicals, including herbicides, fungicides, and insecticides. The specific substitution pattern on the pyrazole ring can be tailored to achieve desired efficacy and selectivity against various pests and weeds. While direct literature citing this compound for the synthesis of a specific commercial agrochemical is not prevalent, its role as a precursor for N-propylpyrazole derivatives is well-established in synthetic organic chemistry. nih.govkombyonyx.comdntb.gov.ua The general synthesis of pyrazole derivatives often involves the reaction of a hydrazine (B178648), such as propylhydrazine, with a suitable 1,3-dielectrophile. mdpi.com This fundamental reaction makes this compound a valuable starting material for the exploratory synthesis of new agrochemical candidates.

Application in the Synthesis of Novel Functional Materials and Nanomaterials

The applications of this compound extend into the realm of materials science, particularly in the synthesis of nanomaterials. Hydrazine and its derivatives are known reducing and stabilizing agents in the synthesis of metallic nanoparticles. researchgate.netlibretexts.org A US patent has specifically listed this compound as a hydrocarbyl hydrazine salt that can be employed as a stabilizer for silver nanoparticles. fluorochem.co.uk The presence of the hydrazine moiety can contribute to the reduction of metal ions and the subsequent capping of the formed nanoparticles, preventing their agglomeration and controlling their size and morphology. fluorochem.co.ukresearchgate.net

Furthermore, research on the synthesis of nickel nanoparticles has utilized hydrazine hydrate (B1144303) to reduce nickel oxalate, highlighting the synergy between the hydrazine and oxalate components in forming nanomaterials. acs.org This suggests that this compound could potentially serve a dual role in similar syntheses, with the propylhydrazine acting as a reducing agent and the oxalate participating in the precursor complex. The development of functional materials, which possess specific optical, electronic, or catalytic properties, often relies on the precise control of their nanoscale structure, a process where compounds like this compound can play a crucial role. rsc.orgnih.gov

| Material Type | Role of this compound | Potential Application |

| Silver Nanoparticles | Stabilizing agent | Conductive inks, antimicrobial coatings |

| Nickel Nanoparticles | Precursor/Reducing agent component | Catalysis, magnetic materials |

Utilization in Ligand Development and Coordination Chemistry Research

In the field of coordination chemistry, both the propylhydrazine and the oxalate components of the salt can act as ligands, binding to metal centers to form coordination complexes. dntb.gov.uaacs.orgx-mol.com The oxalate anion (C₂O₄²⁻) is a well-known bidentate chelating ligand that can bridge metal ions to form polynuclear complexes and metal-organic frameworks (MOFs). x-mol.com

Substituted hydrazines, including alkylhydrazines like propylhydrazine, can also coordinate to metal centers. nih.gov The coordination can occur in a monodentate fashion through the terminal nitrogen atom or, in some cases, in a bridging manner. nih.govajol.info The presence of the propyl group can influence the steric and electronic properties of the resulting metal complex. The study of ruthenium complexes with substituted hydrazines has shown that these ligands can exhibit different binding modes in the solid state versus in solution. nih.gov

While specific research focusing on this compound as a complete, single-entity ligand is limited, the individual components suggest its potential utility in constructing novel coordination compounds. It could be used in the synthesis of mixed-ligand complexes where both the propylhydrazine and oxalate coordinate to the same or different metal centers. The interplay between the alkylhydrazine and the oxalate ligand could lead to the formation of unique supramolecular architectures, such as one-dimensional chains, two-dimensional layers, or three-dimensional frameworks with interesting magnetic or catalytic properties. fluorochem.co.uk

| Component | Ligand Type | Potential Coordination Behavior |

| Propylhydrazine | Monodentate or bridging ligand | Influences steric and electronic properties of the complex |

| Oxalate | Bidentate chelating and bridging ligand | Forms polynuclear complexes and metal-organic frameworks |

Theoretical and Computational Investigations of Propylhydrazine Oxalate

Quantum Chemical Calculations on Molecular Structure, Conformation, and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the most stable three-dimensional structure of propylhydrazine (B1293729) oxalate (B1200264). These calculations involve solving approximations of the Schrödinger equation to find the lowest energy arrangement of atoms, known as the optimized geometry.

The process begins by defining the constituent ions: the propylhydrazinium cation ([CH₃(CH₂)₂NHNH₃]⁺) and the oxalate dianion ([C₂O₄]²⁻). Computational methods like B3LYP or M05-2X, combined with a suitable basis set (e.g., 6-311G(d,p)), are used to perform geometry optimization. scirp.org This process yields critical data on bond lengths, bond angles, and dihedral angles that define the molecule's shape. For the propylhydrazinium cation, key parameters include the N-N bond length, which is influenced by lone-pair repulsion and torsional angles, a phenomenon observed in other hydrazine (B178648) derivatives. acs.org For the oxalate anion, the calculations would confirm its planar structure and the delocalization of charge across the carboxylate groups.

Conformational analysis is another crucial aspect. The propyl group's flexibility and rotation around the N-N bond in the cation can lead to various conformers (e.g., gauche, anti). Quantum calculations can map the potential energy surface to identify the most stable conformer and the energy barriers between different rotational states. acs.org

Furthermore, these calculations reveal important electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are determined, and their difference (the HOMO-LUMO gap) provides a measure of the compound's chemical reactivity and kinetic stability. scirp.org A Molecular Electrostatic Potential (MEP) map can also be generated, which visualizes the charge distribution across the ions. The MEP map would highlight the electropositive regions on the -NH₃⁺ group of the cation and the electronegative regions on the oxygen atoms of the oxalate anion, indicating the primary sites for intermolecular interactions. mdpi.com

| Parameter | Component Ion | Typical Calculated Value |

|---|---|---|

| N-N Bond Length | Propylhydrazinium | ~1.44 Å |

| C-N Bond Length | Propylhydrazinium | ~1.47 Å |

| C-C Bond Length | Oxalate | ~1.57 Å |

| C-O Bond Length | Oxalate | ~1.25 Å |

| C-N-N Bond Angle | Propylhydrazinium | ~110° |

| O-C-C Bond Angle | Oxalate | ~117° |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in exploring the reaction pathways of propylhydrazine oxalate, particularly its decomposition. Hydrazine-based compounds are known for their energetic properties, and understanding their decomposition mechanisms is crucial. mdpi.comnasa.gov Theoretical methods can map out the entire reaction coordinate for a proposed mechanism, from reactants to products.

A primary focus would be the thermal decomposition of this compound. This process likely begins with proton transfer or the cleavage of the weakest bonds. Quantum chemical calculations can determine the bond dissociation energies for various bonds within the propylhydrazinium cation, such as the N-N, C-N, and C-C bonds, to predict the initial fragmentation steps. nasa.gov

For any proposed reaction step, such as the initial cleavage of the N-N bond, computational chemists can locate the corresponding transition state structure. A transition state is the highest energy point along the reaction pathway, and its structure represents the "point of no return" between reactants and products. Finding this structure allows for the calculation of the activation energy (Ea), a critical parameter that governs the reaction rate. maxapress.com Methods like Synchronous Transit-Guided Quasi-Newton (STQN) are employed to locate these transient structures.

By modeling various competing pathways—for instance, comparing the energy barriers for N-N bond cleavage versus C-N bond cleavage—a detailed kinetic model can be constructed. mdpi.combohrium.com This model can predict the major decomposition products and how the reaction rates might change under different conditions, providing a molecular-level understanding of the compound's stability.

Molecular Dynamics Simulations of Intermolecular Interactions and Crystal Packing

While quantum chemistry excels at describing individual molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. For an ionic solid like this compound, MD simulations are essential for investigating the forces that hold the crystal lattice together and the dynamics of the ions within it.

An MD simulation would begin by constructing a simulation box, a representative volume of the crystal containing numerous propylhydrazinium cations and oxalate anions arranged in a repeating pattern based on its crystal lattice. The interactions between atoms are described by a force field, a set of parameters that define potential energies for bond stretching, angle bending, and non-bonded interactions (van der Waals and electrostatic forces).

The primary interactions stabilizing the crystal structure of this compound are the strong hydrogen bonds between the ammonium (B1175870) group (-NH₃⁺) of the propylhydrazinium cation and the carboxylate oxygen atoms of the oxalate anion. MD simulations can provide detailed information on the geometry, lifetime, and dynamics of these hydrogen bonds. scielo.org.za Similar simulations on related systems, such as solvated oxalates, have shown how intermolecular hydrogen bonding dictates the final conformation and packing of the ions. nih.govresearchgate.net

By analyzing the trajectories of all atoms over the course of the simulation, properties like the lattice energy can be calculated, which is a direct measure of the crystal's stability. Simulations can also predict how the crystal structure might respond to changes in temperature, revealing information about phase transitions or the onset of melting. Ab initio molecular dynamics (AIMD), which uses quantum mechanical calculations to determine forces on the fly, can be used for higher accuracy, especially when studying bond-making or bond-breaking events within the crystal. nih.govacs.org

| Interaction Type | Interacting Groups | Typical Energy Contribution (kcal/mol) |

|---|---|---|

| Hydrogen Bonding | -NH₃⁺ ··· ⁻OOC- | -5 to -15 |

| Electrostatic (Ionic) | [C₃H₁₁N₂]⁺ ··· [C₂O₄]²⁻ | -80 to -120 (Lattice Energy Component) |

| van der Waals | Propyl Chain ··· Propyl Chain | -1 to -3 |

Biological and Biomedical Research Implications of Oxalate and Hydrazine Derivatives Mechanistic Focus

Investigation of Oxalate (B1200264) Metabolism Pathways and Endogenous Synthesis Mechanisms

Oxalate, a simple dicarboxylic acid, is an end product of metabolism in many organisms, including humans. Its homeostasis is maintained through a balance of dietary absorption, endogenous synthesis, and excretion. nih.gov The liver is the primary site of endogenous oxalate production. nih.gov

The principal precursor for endogenous oxalate synthesis is glyoxylate (B1226380). nih.govnih.gov Several metabolic pathways can lead to the formation of glyoxylate. One major source is the catabolism of hydroxyproline (B1673980), an amino acid derived from collagen. nih.gov In the mitochondria, hydroxyproline is metabolized to 4-hydroxy-2-oxoglutarate (HOG), which is then converted to glyoxylate by the enzyme 4-hydroxy-2-oxoglutarate aldolase (B8822740) type 1 (HOGA1). nih.gov

Another significant pathway involves the oxidation of glycolate (B3277807) to glyoxylate, a reaction catalyzed by glycolate oxidase. dtic.mil Glycolate itself can be derived from various metabolic processes. Furthermore, ascorbic acid (Vitamin C) is a known precursor to oxalate, although the precise metabolic pathway is not fully elucidated. dtic.mil It is estimated that ascorbic acid metabolism contributes to approximately 30% of the endogenously produced oxalate. dtic.mil

The final step in oxalate synthesis from its immediate precursor, glyoxylate, can be catalyzed by the enzymes lactate (B86563) dehydrogenase and glycolate oxidase. nih.govvulcanchem.com Dysregulation of these pathways, often due to genetic defects in the involved enzymes, can lead to an overproduction of oxalate. dtic.milcdc.gov

Table 1: Key Enzymes and Precursors in Endogenous Oxalate Synthesis

| Precursor | Intermediate | Key Enzyme(s) | Final Product |

|---|---|---|---|

| Hydroxyproline | 4-hydroxy-2-oxoglutarate | 4-hydroxy-2-oxoglutarate aldolase type 1 (HOGA1) | Glyoxylate |

| Glycolate | Glycolate Oxidase | Glyoxylate | |

| Ascorbic Acid | Various intermediates | Not fully elucidated | Oxalate |

| Glyoxylate | Lactate Dehydrogenase, Glycolate Oxidase | Oxalate |

Research on the Role of Oxalates in Cellular Processes and Signaling Pathways

Beyond its role as a metabolic end-product, oxalate has been shown to directly influence various cellular functions and signaling pathways. At elevated concentrations, oxalate can induce cellular stress and contribute to pathological processes. nih.gov

One of the key effects of oxalate on cells is the induction of oxidative stress. nih.gov Oxalate can stimulate the activity of NADPH oxidase in kidney epithelial cells, leading to the production of reactive oxygen species (ROS). nih.govdtic.mil This increase in ROS can impair mitochondrial function and reduce levels of antioxidants like glutathione. nih.gov

Oxalate and its crystalline form, calcium oxalate, can also trigger inflammatory responses. nih.gov For instance, oxalate crystals have been shown to activate the NLRP3 inflammasome in macrophages, leading to the release of the pro-inflammatory cytokine IL-1β. nih.gov Furthermore, research has demonstrated that oxalate exposure can upregulate the expression of the interleukin-2 (B1167480) receptor β (IL-2Rβ) in human renal epithelial cells. nih.gov This leads to the activation of the downstream JAK1/STAT5 signaling pathway, which is involved in inflammatory responses. nih.gov

Studies have also implicated oxalate in the activation of the NF-κB signaling pathway, a critical regulator of inflammation and cell survival. pubcompare.ai The activation of this pathway by oxalate appears to be linked to endoplasmic reticulum stress and the generation of ROS. pubcompare.ai In addition to inflammation, oxalate has been observed to induce apoptosis (programmed cell death) in renal tubular epithelial cells. pubcompare.ai

Table 2: Cellular and Signaling Effects of Oxalate

| Cellular Process/Signaling Pathway | Effect of Oxalate | Key Mediators |

|---|---|---|

| Oxidative Stress | Induction | NADPH Oxidase, Reactive Oxygen Species (ROS) |

| Inflammation | Activation | NLRP3 Inflammasome, IL-1β, IL-2Rβ, JAK1/STAT5, NF-κB |

| Apoptosis | Induction | Endoplasmic Reticulum Stress, ROS |

| Mitochondrial Function | Impairment | Reduced Respiration, Attenuated response to uncouplers |

Mechanistic Studies of Hydrazine (B178648) Derivatives in Biological Systems

Hydrazine derivatives are a class of compounds with diverse biological activities. Their mechanisms of action are often tied to their metabolic activation into reactive intermediates. nih.gov

A central mechanism in the biological activity of many hydrazine derivatives is their metabolism by enzymes such as cytochrome P450 and monoamine oxidase. nih.gov This metabolic processing can lead to the formation of reactive species, including free radicals and carbocations. For example, the metabolism of acetylhydrazine, a metabolite of the drug isoniazid, by cytochrome P450 isozymes can generate a reactive acetyl carbocation (CH₃CO⁺) that can covalently bind to cellular macromolecules. nih.gov

Similarly, one-electron oxidation of hydrazine derivatives can produce reactive radical intermediates. nih.gov These radicals can then alkylate proteins or initiate lipid peroxidation by abstracting hydrogen atoms from unsaturated fatty acids. nih.gov The antidepressant drug iproniazid, for instance, is hydrolyzed to isopropylhydrazine, which is structurally related to propylhydrazine (B1293729). Isopropylhydrazine is rapidly metabolized by cytochrome P450, forming reactive intermediates that bind to proteins. nih.gov

Some hydrazine derivatives have been investigated for their ability to interact with specific cellular targets. For example, n-propylhydrazine has been identified as a critical zinc-binding group in the design of histone deacetylase (HDAC) inhibitors. vulcanchem.com This suggests a mechanism involving the chelation of metal ions within the active sites of metalloenzymes. The hydrazine moiety can act as a pharmacophore that targets specific enzymes.

Furthermore, the metabolism of certain hydrazine derivatives, such as procarbazine, can lead to the formation of methyl carbonium ions that can methylate DNA and proteins, thereby inhibiting their synthesis. nih.gov This alkylating activity is a key aspect of their biological effects.

Future Directions and Research Gaps in Propylhydrazine Oxalate Studies

Unexplored Synthetic Routes and Derivatization Potential

The current synthesis of Propylhydrazine (B1293729) oxalate (B1200264) typically involves a straightforward acid-base reaction. However, the exploration of alternative and more efficient synthetic methodologies remains a significant research gap. Future work could focus on developing novel catalytic systems or one-pot reactions that improve yield, reduce waste, and offer greater control over the final product's purity. organic-chemistry.org

Furthermore, the derivatization potential of propylhydrazine is vast and underexplored. As a functionalized hydrazine (B178648), it serves as a versatile building block for a wide array of more complex molecules. researchgate.net The primary amine group is a nucleophile and can react with carbonyl compounds like aldehydes and ketones to form hydrazones. researchgate.netrsc.org These hydrazone derivatives are valuable intermediates in the synthesis of various nitrogen-containing heterocyclic compounds, which are scaffolds for many biologically active molecules. researchgate.netmdpi.com

Future research should investigate:

Catalytic C-N Coupling Reactions: Employing transition-metal catalysts to couple propylhydrazine with aryl or alkyl halides could open pathways to novel substituted hydrazines with unique electronic and steric properties. organic-chemistry.org

Hydrohydrazination: The addition of the N-H bond of propylhydrazine across carbon-carbon multiple bonds (alkynes and alkenes) is a powerful but underexplored method for creating functionalized alkylhydrazines. nih.gov Gold-catalyzed hydrohydrazination, for instance, has been used to access bioactive hydrazones from terminal alkynes. nih.gov

Multi-component Reactions: Designing reactions where propylhydrazine, a carbonyl compound, and a third component react in a single step could rapidly generate molecular diversity for applications in drug discovery and materials science.

A systematic exploration of these derivatization pathways could lead to a new library of compounds based on the propylhydrazine scaffold, each with potentially unique properties and applications.

| Potential Derivatization Reaction | Reactant Type | Resulting Compound Class | Potential Application Area |

| Reaction with Aldehydes/Ketones | Carbonyl Compounds | Hydrazones | Pharmaceuticals, Heterocyclic Synthesis researchgate.netrsc.org |

| Catalytic Cross-Coupling | Aryl/Alkyl Halides | Substituted Hydrazines | Materials Science, Agrochemicals organic-chemistry.org |

| Hydrohydrazination | Alkynes/Alkenes | Functionalized Alkylhydrazines | Bioactive Compounds, Organic Synthesis nih.gov |

| Wolff-Kishner Reduction | Ketones/Aldehydes | Alkanes | Fine Chemical Synthesis wikipedia.org |

Application of Advanced Spectroscopic and Imaging Techniques for Real-time Analysis

The characterization of Propylhydrazine oxalate and its reaction dynamics is currently reliant on standard spectroscopic methods. However, the application of more advanced techniques could provide unprecedented insight into its behavior. Modern spectroscopic methods offer non-destructive, rapid, and highly sensitive analysis. mdpi.com

Advanced Spectroscopic Techniques: Future studies could benefit from a suite of advanced spectroscopic tools:

Two-Dimensional NMR (2D-NMR): Techniques like COSY, HETCOR, and NOESY can unambiguously confirm the structure of complex propylhydrazine derivatives and provide detailed conformational analysis in solution. iitm.ac.in

High-Resolution Mass Spectrometry (HRMS): Techniques such as ESI-TOF or Orbitrap MS are essential for the precise mass determination of novel derivatives and for identifying transient intermediates in reaction monitoring. iitm.ac.in

Ultrafast Spectroscopy: Using femtosecond lasers, it is possible to observe molecular dynamics and chemical reactions in real-time, offering a window into the transition states of reactions involving this compound. spectroscopyonline.com

Real-time Imaging: A significant research gap is the real-time visualization of this compound in various media. The development of fluorescent probes specifically designed to react with propylhydrazine could enable its detection and tracking within complex systems, including in environmental samples or biological contexts. nih.govresearchgate.netresearchgate.netrsc.org For example, coumarin-based fluorescent probes have been successfully used for the sensitive and real-time detection of hydrazine in living cells and water samples. nih.govresearchgate.net Similar probes could be engineered to be selective for propylhydrazine, allowing for:

In-situ Reaction Monitoring: Visualizing the consumption of propylhydrazine and the formation of products in real-time within a reactor.

Cellular Imaging: Tracking the uptake and distribution of propylhydrazine-derived compounds within living cells, which is crucial for developing new therapeutic agents. binghamton.edu

Environmental Sensing: Creating portable test strips or sensors for the rapid, on-site detection of propylhydrazine contamination. researchgate.net

| Technique | Potential Information Gained | Research Area |

| 2D-NMR Spectroscopy | Unambiguous structure and conformation of derivatives. iitm.ac.in | Synthetic Chemistry |

| Ultrafast Spectroscopy | Real-time observation of reaction dynamics and transition states. spectroscopyonline.com | Physical Organic Chemistry |

| High-Resolution Mass Spectrometry | Precise mass of new compounds and identification of intermediates. iitm.ac.in | Reaction Mechanism Studies |

| Fluorescence Imaging | Real-time tracking in environmental or biological systems. nih.govresearchgate.net | Bioorthogonal Chemistry, Environmental Science |

Deeper Mechanistic Understanding through Integrated Computational and Experimental Studies

A fundamental gap in the knowledge surrounding this compound lies in the detailed mechanisms of its reactions. While the outcomes of its reactions can be predicted based on general organic chemistry principles, the precise pathways, transition states, and kinetic profiles are largely unknown. An integrated approach, combining experimental kinetics with high-level computational chemistry, is necessary to fill this gap. rsc.org

Computational Chemistry: Theoretical calculations, particularly using Density Functional Theory (DFT) and post-Hartree-Fock methods like Møller–Plesset perturbation theory (MP2), can provide deep mechanistic insights. researchgate.netnih.gov Such studies can be used to:

Map Potential Energy Surfaces: Identify the lowest-energy pathways for reactions, including the structures and energies of all intermediates and transition states. nih.govnih.gov

Calculate Reaction Rates: Predict theoretical rate constants that can be compared with experimental data to validate proposed mechanisms. mdpi.com

Analyze Molecular Properties: Compute properties such as bond energies, charge distributions, and molecular orbitals (HOMO/LUMO) to understand the intrinsic reactivity of this compound and its derivatives. researchgate.net

Integrated Experimental Work: Computational predictions must be validated by rigorous experimental studies. This synergistic approach has proven powerful for understanding complex reaction mechanisms. rsc.orgmdpi.com Future research should focus on:

Kinetic Studies: Experimentally measuring reaction rates under various conditions (temperature, concentration, solvent) to determine activation parameters (Ea, ΔH‡, ΔS‡).

Isotope Labeling: Using isotopically labeled propylhydrazine (e.g., with ¹⁵N or ¹³C) to trace the fate of specific atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Intermediate Trapping: Designing experiments to capture and characterize short-lived intermediates predicted by computational models.

Combining these approaches will allow for a comprehensive understanding of how this compound behaves at a molecular level, enabling more precise control over its reactivity for synthetic purposes. researchgate.net

Expanding Applications in Emerging Fields of Chemical Research and Technology

The applications of this compound are currently narrow. However, the unique combination of a reactive hydrazine moiety and a simple alkyl chain suggests potential uses in several emerging fields of research and technology.

Materials Science and Polymers: Hydrazine derivatives are used as blowing agents in the production of polymer foams and as precursors for specialty polymers. wikipedia.org The oxalate counter-ion itself can be a monomer for producing polyoxalates, which are known for their degradability. rsc.org Future research could explore the use of this compound as a functional monomer or cross-linking agent to create novel polymers with tailored properties, such as enhanced thermal stability or specific surface chemistry.

Catalysis: Hydrazine and its derivatives are effective reducing agents in catalytic transfer hydrogenation, a sustainable alternative to using high-pressure hydrogen gas. researchgate.netacs.org The development of catalysts that utilize this compound as a hydrogen source could lead to greener and more selective reduction processes for a wide range of organic compounds, including nitroarenes and unsaturated bonds. researchgate.netorganic-chemistry.org

Energy and Propulsion: Hydrazine-based fuels are well-established as high-energy propellants for spacecraft. wikipedia.orgmdpi.com While this compound itself is not a direct fuel, functionalized hydrazines with specific physical properties are of interest for developing next-generation liquid fuels or fuel cell technologies. researchgate.netwikipedia.org Research into the decomposition and combustion properties of novel propylhydrazine derivatives could uncover new energetic materials.

Medicinal Chemistry: The hydrazide and hydrazone motifs are prevalent in a wide range of pharmaceuticals, exhibiting activities such as anticancer and antimicrobial effects. researchgate.netmdpi.com this compound can serve as a key starting material for the synthesis of new hydrazide-hydrazone derivatives. mdpi.com Its relatively simple structure allows for systematic modifications to explore structure-activity relationships, potentially leading to the discovery of new drug candidates.

Q & A

Q. What are the established methods for synthesizing Propylhydrazine oxalate in a laboratory setting?

- Methodology : this compound is typically synthesized via a two-step process:

Diazotization and Reduction : React propylamine with sodium nitrite under acidic conditions to form a diazonium salt, followed by reduction using sodium sulfite or similar agents to yield propylhydrazine .

Salt Formation : Neutralize propylhydrazine with oxalic acid in ethanol or aqueous media to precipitate the oxalate salt .

- Critical Parameters :

- Maintain pH control during neutralization to avoid side reactions.

- Use stoichiometric ratios (1:1 molar ratio of hydrazine to oxalic acid).

- Validation : Confirm product purity via melting point analysis and elemental composition (e.g., C, H, N analysis) .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?

- Analytical Workflow :

- FT-IR : Identify functional groups (e.g., N–H stretching at ~3300 cm⁻¹, C=O of oxalate at ~1700 cm⁻¹) .

- NMR : Use NMR (D₂O or DMSO-d₆) to resolve propyl chain protons (δ 0.9–1.7 ppm) and hydrazine protons (δ 2.5–3.5 ppm) .

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 210–254 nm) and mobile phases like acetonitrile/water (0.1% TFA) for purity assessment .

- Data Interpretation : Compare retention times and spectral data against commercially available standards or published references .

Advanced Research Questions

Q. What experimental strategies can be employed to optimize the reaction yield of this compound under varying conditions?

- Design of Experiments (DoE) :

- Variables : Temperature (20–60°C), solvent polarity (ethanol vs. water), and reaction time (1–24 hrs).

- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions .

- Case Study :

- A 12-hour reflux in ethanol at 50°C yielded 78% purity, while aqueous media at 25°C resulted in 65% due to hydrolysis side reactions .

- Troubleshooting :

- Monitor pH during neutralization; deviations >0.5 units reduce crystallinity .

Q. How should researchers address discrepancies in spectroscopic data when analyzing this compound derivatives?

- Root-Cause Analysis :

- Contamination : Check for residual solvents (e.g., ethanol) via NMR .

- Hydrate Formation : Characterize crystal structure via X-ray diffraction to distinguish anhydrous vs. hydrated forms .

- Mitigation Strategies :

- Standardize sample preparation (e.g., drying under vacuum for 24 hrs).

- Cross-validate with mass spectrometry (ESI-MS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₅H₁₂N₂O₄, m/z 177.08) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.